
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three different phenyl groups substituted at various positions on the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 4-chlorophenylhydrazine and 4-methoxyacetophenone in the presence of an acid catalyst can yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole can be compared with other pyrazole derivatives such as:
- 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole
- 5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-1-phenyl-1h-pyrazole
Uniqueness
- The presence of the 4-chlorophenyl and 4-methoxyphenyl groups in this compound imparts unique chemical and biological properties compared to other pyrazole derivatives. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Propiedades
Número CAS |
27301-45-7 |
|---|---|
Fórmula molecular |
C22H17ClN2O |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C22H17ClN2O/c1-26-20-13-9-16(10-14-20)21-15-22(17-7-11-18(23)12-8-17)25(24-21)19-5-3-2-4-6-19/h2-15H,1H3 |
Clave InChI |
NIABHPPISVHWPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


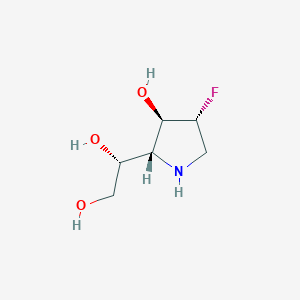
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)
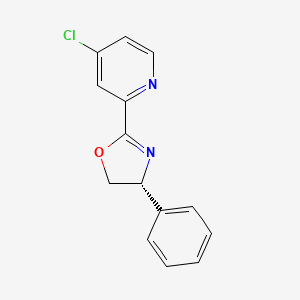

![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)

![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)

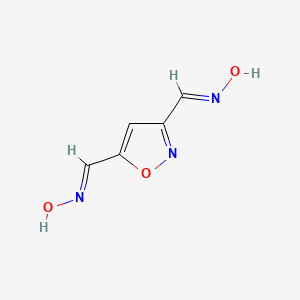

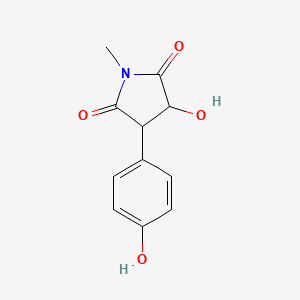
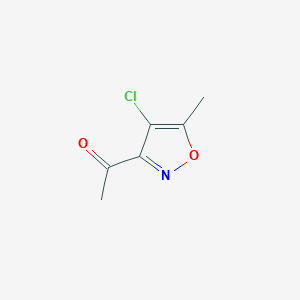
![(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)
![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
